Inarigivir ammonium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(2R,3R,4R,5R)-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione;azane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N7O10PS.H3N/c1-33-16-15(10(5-28)36-19(16)26-3-2-12(30)25-20(26)31)37-38(32,39)34-6-11-9(29)4-13(35-11)27-8-24-14-17(21)22-7-23-18(14)27;/h2-3,7-11,13,15-16,19,28-29H,4-6H2,1H3,(H,32,39)(H2,21,22,23)(H,25,30,31);1H3/t9-,10+,11+,13+,15+,16+,19+,38?;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAUBLFJDYDLFRY-NJCNYLKWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OCC3C(CC(O3)N4C=NC5=C(N=CN=C54)N)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OP(=S)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=NC5=C(N=CN=C54)N)O.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N8O10PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

604.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Inarigivir Ammonium: A Technical Guide to its Dual Mechanism of Action in Hepatitis B Virus Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir ammonium (formerly SB 9200) is an investigational small molecule nucleic acid hybrid that has demonstrated a dual mechanism of action against the Hepatitis B virus (HBV). As a potent agonist of the innate immune sensors RIG-I and NOD2, Inarigivir stimulates an endogenous antiviral response. Concurrently, it exerts a direct antiviral effect by interfering with viral replication processes. This document provides a comprehensive technical overview of Inarigivir's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the involved signaling pathways. Although the clinical development of Inarigivir for HBV was halted due to safety concerns, a thorough understanding of its mode of action remains valuable for the ongoing development of novel HBV therapeutics.[1][2][3]

Core Mechanism of Action: Dual Antiviral Strategy

This compound employs a two-pronged attack on HBV: activation of the host's innate immune system and direct inhibition of viral replication.[3][4][5] This dual functionality positions it as both an immunomodulatory and a direct-acting antiviral agent.

Immunomodulatory Action: Activation of Innate Immune Signaling

Inarigivir is a synthetic dinucleotide that acts as an agonist for two key pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[3][6]

-

RIG-I Pathway Activation: Upon binding to the helicase domain of RIG-I in the cytoplasm of hepatocytes, Inarigivir induces a conformational change that exposes the caspase activation and recruitment domains (CARDs). These domains then interact with the mitochondrial antiviral-signaling protein (MAVS), triggering a downstream signaling cascade. This cascade involves the phosphorylation and activation of TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε), which in turn phosphorylate the transcription factors Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa B (NF-κB). Activated IRF3 and NF-κB translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state within the host cell and the activation of a broader immune response.

-

NOD2 Pathway Activation: Inarigivir also activates the cytosolic PRR NOD2. This leads to the recruitment of the serine-threonine kinase RIPK2 (receptor-interacting protein kinase 2), which activates the NF-κB signaling pathway. This activation contributes to the overall pro-inflammatory and antiviral cytokine response initiated by Inarigivir.

Direct Antiviral Action

In addition to its immunomodulatory effects, Inarigivir has been shown to directly interfere with HBV replication.[3][4][5] This direct activity is thought to occur at the level of pregenomic RNA (pgRNA) encapsidation and reverse transcription.[4][5] By inhibiting the proper packaging of pgRNA into viral capsids, Inarigivir prevents the subsequent conversion of pgRNA into HBV DNA, a critical step in the viral lifecycle.

Signaling Pathways and Experimental Workflows

Inarigivir-Induced Innate Immune Signaling Pathways

Caption: Inarigivir-induced RIG-I and NOD2 signaling pathways.

Experimental Workflow for Assessing Innate Immune Activation

Caption: Workflow for Luciferase Reporter Assay.

Experimental Workflow for Assessing HBV pgRNA Encapsidation Inhibition

Caption: Workflow for pgRNA Encapsidation Assay.

Quantitative Data Summary

Preclinical Antiviral Activity

| Model System | Parameter | Inarigivir Effect | Reference |

| HBV Transgenic Mice | Liver HBV DNA | Significant reduction with 100 mg/kg/day | [1] |

| HCV Replicon System (Genotype 1a) | EC50 | 2.2 µM | [7] |

| HCV Replicon System (Genotype 1b) | EC50 | 1.0 µM | [7] |

Clinical Trial Data (ACHIEVE Trial - 12 Weeks Monotherapy)

| Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Response (>0.5 log10 reduction) | Reference |

| 25 mg | 0.61 | -0.39 | Not explicitly stated for this cohort | [3] |

| 50 mg | 0.74 (overall), 1.05 (HBeAg-), 0.61 (HBeAg+) | 0.95 | 1 patient (HBeAg+) | [2] |

| 100 mg | 1.0 (overall), 2.26 (HBeAg-), 0.55 (HBeAg+) | 0.6 (HBeAg+), 1.4 (HBeAg-) | 3 patients | [6][8] |

| 200 mg | 1.58 (maximal reduction of 3.26) | Paralleled DNA reduction | Part of the 22% overall response | [3][9] |

| Placebo | 0.04 | -0.15 | Not observed | [3] |

Experimental Protocols

RIG-I and NOD2 Activation Assay (Luciferase Reporter Assay)

This protocol describes a common method to quantify the activation of RIG-I and NOD2 signaling pathways.

-

Cell Culture and Transfection:

-

Seed HEK293T cells in 96-well plates.

-

Co-transfect cells with the following plasmids:

-

An expression vector for human RIG-I or NOD2.

-

A reporter plasmid containing the firefly luciferase gene under the control of an NF-κB or ISRE promoter.

-

A control plasmid expressing Renilla luciferase under a constitutive promoter for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

24 hours post-transfection, treat the cells with a serial dilution of this compound. Include a vehicle-only control.

-

-

Luciferase Activity Measurement:

-

After 24-48 hours of incubation, lyse the cells.

-

Use a dual-luciferase reporter assay system to sequentially measure firefly and Renilla luciferase activity in the cell lysates using a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luciferase activity against the log of Inarigivir concentration to generate a dose-response curve and calculate the EC50 value.

-

HBV pgRNA Encapsidation Assay (RT-qPCR-based)

This protocol outlines a method to quantify the amount of pgRNA packaged into HBV capsids.

-

Cell Culture and Treatment:

-

Plate HBV-producing cells, such as HepG2.2.15, in multi-well plates.

-

Treat the cells with a range of Inarigivir concentrations for 48-72 hours.

-

-

Capsid Isolation and RNA Extraction:

-

Lyse the cells and treat the lysate with nuclease to degrade any non-encapsidated nucleic acids.

-

Immunoprecipitate the intact HBV core particles using an anti-HBc antibody.

-

Extract the RNA from the immunoprecipitated capsids.

-

-

Quantification of pgRNA:

-

Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for HBV pgRNA.

-

-

Data Analysis:

-

Normalize the pgRNA levels to a housekeeping gene or total protein concentration.

-

Calculate the percent inhibition of pgRNA encapsidation at each Inarigivir concentration relative to the vehicle control and determine the IC50 value.

-

Clinical Development and Future Directions

The clinical development of Inarigivir for the treatment of chronic hepatitis B was advanced to Phase 2b trials (CATALYST trials). However, the program was discontinued due to unexpected serious adverse events, including one patient death.[1][2][3] Despite this setback, the clinical data from the ACHIEVE trial demonstrated a dose-dependent reduction in HBV DNA and HBV RNA, as well as a notable HBsAg response in a subset of patients.[2][3][6][8][9]

The dual mechanism of action of Inarigivir, combining innate immune stimulation with direct antiviral activity, represents a promising strategy for achieving a functional cure for HBV. The insights gained from the study of Inarigivir's mechanism of action continue to inform the development of next-generation immunomodulators and direct-acting antivirals for HBV. Future research may focus on developing compounds with a similar dual mechanism but an improved safety profile. The STING (Stimulator of Interferon Genes) pathway, another key innate immune sensing pathway, is also being explored as a therapeutic target for HBV, although there is no direct evidence to suggest that Inarigivir modulates this pathway.[3]

Conclusion

This compound is a RIG-I and NOD2 agonist with a dual mechanism of action against HBV, involving both the stimulation of an innate immune response and the direct inhibition of viral replication. Preclinical and clinical studies have demonstrated its ability to reduce viral markers, including HBV DNA, HBV RNA, and HBsAg. Although its clinical development was halted, the scientific understanding of its mechanism of action provides a valuable foundation for the development of future HBV therapies aimed at achieving a functional cure.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Spring Bank Pharmaceuticals Announces Positive Top-Line Results from the Second Cohort of Part A of the Phase II ACHIEVE Trial - BioSpace [biospace.com]

- 3. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]

- 5. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

- 9. HKU Scholars Hub: Ascending dose cohort study of inarigivir - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]

Inarigivir Ammonium: A Technical Guide to a Dual RIG-I and NOD2 Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable small molecule that acts as a potent dual agonist of the intracellular pattern recognition receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2). By activating these key sensors of the innate immune system, inarigivir triggers a coordinated antiviral response, leading to the production of interferons and other cytokines, and subsequent inhibition of viral replication. This technical guide provides a comprehensive overview of inarigivir's mechanism of action, preclinical and clinical data, and detailed experimental methodologies. While showing initial promise in the treatment of chronic hepatitis B (HBV) and demonstrating activity against hepatitis C (HCV), the clinical development of inarigivir was ultimately halted due to safety concerns, specifically hepatotoxicity. This document serves as a detailed scientific resource for researchers and drug development professionals interested in the biology of RIG-I and NOD2 agonism and the development of innate immune modulators.

Introduction

The innate immune system provides the first line of defense against invading pathogens. Pattern recognition receptors (PRRs) are a critical component of this system, recognizing conserved molecular structures of microbes, known as pathogen-associated molecular patterns (PAMPs). RIG-I and NOD2 are two such PRRs that play a pivotal role in detecting viral and bacterial components, respectively. This compound was developed as a selective immunomodulator designed to harness the power of these pathways to combat viral infections. This guide will delve into the technical details of inarigivir's function as a dual RIG-I and NOD2 agonist.

Mechanism of Action: Dual Agonism of RIG-I and NOD2

Inarigivir's primary mechanism of action is the activation of RIG-I and NOD2, leading to the induction of a robust innate immune response.

RIG-I Signaling Pathway

RIG-I is a cytosolic sensor of viral RNA. Upon binding to its ligand, which for inarigivir is believed to mimic a viral RNA structure, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The aggregation of MAVS on the mitochondrial membrane serves as a platform for the recruitment and activation of downstream signaling molecules, including TRAF family members and the IKK-related kinases, TBK1 and IKKε. These kinases then phosphorylate and activate the transcription factors IRF3 and IRF7, which translocate to the nucleus and induce the expression of type I and type III interferons (IFN-α/β and IFN-λ). These interferons are secreted and bind to their respective receptors on the surface of infected and neighboring cells, initiating a powerful antiviral state through the expression of hundreds of interferon-stimulated genes (ISGs).

Caption: Inarigivir-mediated RIG-I signaling pathway.

NOD2 Signaling Pathway

NOD2 is a cytosolic sensor that typically recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan. Inarigivir's activation of NOD2 suggests a broader ligand specificity for this receptor or that inarigivir mimics a bacterial PAMP. Upon activation, NOD2 recruits the serine/threonine kinase RIPK2 (receptor-interacting protein kinase 2). This interaction is mediated by their respective CARD domains. RIPK2 activation leads to the recruitment of the E3 ubiquitin ligases XIAP, cIAP1, and cIAP2, which polyubiquitinate RIPK2. This ubiquitinated RIPK2 serves as a scaffold to recruit and activate the TAK1/TAB2/TAB3 complex and the IKK complex (IKKα, IKKβ, and NEMO). The activated IKK complex then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. In the nucleus, NF-κB induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, NOD2 activation has been linked to the induction of autophagy, a cellular process for degrading and recycling cellular components, which can also play a role in eliminating intracellular pathogens.

Caption: Inarigivir-mediated NOD2 signaling pathway.

Preclinical Data

In Vitro Antiviral Activity

Inarigivir has demonstrated broad-spectrum antiviral activity in vitro against several RNA viruses.

Table 1: In Vitro Antiviral Activity of Inarigivir

| Virus Target | Assay System | Cell Line | Endpoint | Value | Reference |

| Hepatitis C Virus (HCV) Genotype 1a | Replicon Assay | Huh-7 | EC50 | 2.2 µM | |

| Hepatitis C Virus (HCV) Genotype 1b | Replicon Assay | Huh-7 | EC50 | 1.0 µM |

Experimental Protocols

The antiviral activity of inarigivir against HCV was determined using a subgenomic replicon system in human hepatoma Huh-7 cells.

-

Cell Line: Huh-7 cells harboring a bicistronic HCV subgenomic replicon of either genotype 1a or 1b, containing a neomycin phosphotransferase gene for selection and a firefly luciferase reporter gene for quantification of viral replication.

-

Methodology:

-

Huh-7 replicon cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with serial dilutions of inarigivir.

-

Cells were incubated for 72 hours at 37°C.

-

Luciferase activity was measured as a surrogate for HCV RNA replication.

-

EC50 values were calculated by nonlinear regression analysis of the dose-response curves.

-

-

Experimental Workflow:

Caption: Workflow for HCV Replicon Assay.

Clinical Development

Inarigivir was primarily investigated for the treatment of chronic hepatitis B. The clinical development program included the Phase 2 ACHIEVE and CATALYST trials.

ACHIEVE Trial

The ACHIEVE trial was a Phase 2, randomized, double-blind, placebo-controlled, ascending-dose study to evaluate the safety, pharmacokinetics, and antiviral activity of inarigivir in treatment-naïve patients with chronic HBV.

Table 2: Key Results from the ACHIEVE Trial (12 weeks of monotherapy)

| Inarigivir Dose | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Reduction >0.5 log10 IU/mL (%) | Reference |

| 25 mg | -0.58 | -0.4 | 13 | |

| 50 mg | -0.92 | -0.7 | 25 | |

| 100 mg | -1.1 | -0.8 | 29 | |

| 200 mg | -1.54 | -1.1 | 25 | |

| Placebo | +0.2 | +0.1 | 0 |

CATALYST Trials

The CATALYST program consisted of several Phase 2b trials designed to evaluate inarigivir in combination with other anti-HBV agents in both treatment-naïve and virally-suppressed patients. However, the development of inarigivir was terminated in 2020 due to observations of serious adverse events, including hepatotoxicity and one patient death, in the CATALYST trials.

Experimental Protocols

-

Sample Type: Serum or plasma.

-

Methodology: Quantitative real-time polymerase chain reaction (qPCR) is the standard method for quantifying HBV DNA and RNA in clinical samples.

-

Nucleic Acid Extraction: Viral DNA and RNA are extracted from patient serum or plasma samples using commercially available kits.

-

Reverse Transcription (for RNA): For HBV RNA quantification, the extracted RNA is first reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qPCR Amplification: The HBV DNA (or cDNA from RNA) is then amplified using specific primers and probes in a real-time PCR instrument. The fluorescent signal generated during amplification is proportional to the amount of viral nucleic acid present in the sample.

-

Quantification: The viral load is determined by comparing the amplification signal to a standard curve of known HBV DNA concentrations. Results are typically reported in international units per milliliter (IU/mL) for DNA and copies/mL for RNA.

-

Conclusion

This compound is a potent dual agonist of RIG-I and NOD2 that demonstrated promising preclinical and early clinical antiviral activity against HCV and HBV. Its mechanism of action, involving the activation of two key innate immune sensing pathways, represents a rational and innovative approach to antiviral therapy. However, the unfortunate safety signals that led to the termination of its clinical development highlight the challenges associated with modulating the innate immune system. The in-depth technical information presented in this guide provides a valuable resource for the scientific community, offering insights into the development of innate immune agonists and the complex biology of RIG-I and NOD2 signaling.

Inarigivir Ammonium: A Technical Guide to its Activation of Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium (formerly SB 9200) is a novel, orally bioavailable dinucleotide prodrug that acts as a potent agonist of the innate immune system. It has been investigated primarily for its antiviral activity against Hepatitis B Virus (HBV). Inarigivir's mechanism of action involves the dual activation of two key intracellular pattern recognition receptors (PRRs): Retinoic acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2][3] This dual agonism triggers a downstream signaling cascade, leading to the production of interferons and other pro-inflammatory cytokines, thereby inducing an antiviral state. This technical guide provides an in-depth overview of the mechanism of action of inarigivir, with a focus on its activation of innate immunity, supported by quantitative data from clinical studies and detailed experimental methodologies. Although the clinical development of inarigivir for HBV was halted due to safety concerns, the study of its mechanism remains a valuable area of research for immunomodulatory drug development.[4][5]

Mechanism of Action: Dual Agonism of RIG-I and NOD2

Inarigivir's primary mechanism of action is the activation of the innate immune system through the stimulation of RIG-I and NOD2.[1][2][3]

-

RIG-I Activation: RIG-I is a cytoplasmic sensor of viral RNA. Upon binding of inarigivir, RIG-I undergoes a conformational change, exposing its caspase activation and recruitment domains (CARDs). This leads to the recruitment of the mitochondrial antiviral-signaling protein (MAVS), which acts as an adaptor protein. The formation of the RIG-I/MAVS complex initiates a signaling cascade that results in the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[6][7] Activated IRF3 and NF-κB then translocate to the nucleus to induce the expression of type I interferons (IFN-α/β) and other pro-inflammatory cytokines.[6]

-

NOD2 Activation: NOD2 is another intracellular PRR that typically recognizes bacterial peptidoglycan fragments. Inarigivir has been shown to also act as a NOD2 agonist.[3][8] Activation of NOD2 leads to the recruitment of the receptor-interacting serine/threonine-protein kinase 2 (RIPK2), which in turn activates the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways.[7] This results in the production of pro-inflammatory cytokines.

The concurrent activation of both RIG-I and NOD2 pathways by inarigivir leads to a broad and robust innate immune response, contributing to its antiviral effects.

Signaling Pathway

The signaling cascade initiated by inarigivir is multifaceted, involving the convergence of the RIG-I and NOD2 pathways on the activation of key transcription factors.

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize the quantitative data from the Phase 2 ACHIEVE trial, which evaluated the efficacy and safety of inarigivir in treatment-naïve chronic Hepatitis B patients.[9][10][11][12]

Table 1: Mean Reduction in HBV DNA at Week 12 (Log10 IU/mL)

| Treatment Group | HBeAg-Positive | HBeAg-Negative | Overall |

| Inarigivir 25 mg | - | - | 0.61 |

| Inarigivir 50 mg | -0.61 | -1.05 | - |

| Inarigivir 100 mg | -0.55 | -2.26 | -1.00 |

| Inarigivir 200 mg | - | - | -1.58 |

| Placebo | - | - | -0.04 |

Table 2: Mean Reduction in HBV RNA at Week 12 (Log10 copies/mL)

| Treatment Group | HBeAg-Positive | HBeAg-Negative |

| Inarigivir 100 mg | -0.60 | -1.40 |

Table 3: HBsAg Response

| Metric | Value |

| Patients with >0.5 log10 HBsAg reduction (Cohorts 1-3) | 28% |

| Mean HBsAg reduction in responders (Cohorts 1-3) | -0.8 log10 IU/mL |

| Maximum HBsAg reduction (Cohorts 1-3) | -1.4 log10 IU/mL |

Experimental Protocols

This section details the methodologies for the key experiments cited in the evaluation of inarigivir.

Quantification of HBV DNA

A common method for quantifying HBV DNA in clinical samples is real-time polymerase chain reaction (qPCR).

Objective: To determine the viral load of HBV in patient serum or plasma.

Materials:

-

DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit)

-

HBV-specific primers and probe

-

qPCR master mix

-

Real-time PCR instrument

-

HBV DNA standards of known concentrations

Protocol:

-

DNA Extraction:

-

Extract viral DNA from 200 µL of serum or plasma using a commercial DNA extraction kit according to the manufacturer's instructions.

-

Elute the purified DNA in an appropriate volume (e.g., 50-100 µL) of elution buffer.

-

-

qPCR Reaction Setup:

-

Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, and probe.

-

Aliquot the master mix into qPCR plate wells.

-

Add a specific volume of the extracted DNA (e.g., 5 µL) to each well.

-

Include a standard curve using serial dilutions of HBV DNA standards.

-

Include no-template controls (NTCs) to check for contamination.

-

-

qPCR Cycling Conditions:

-

Perform the qPCR using a real-time PCR instrument with typical cycling conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40-45 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the cycle threshold (Ct) values of the standards against the logarithm of their concentrations.

-

Determine the concentration of HBV DNA in the patient samples by interpolating their Ct values on the standard curve.

-

Results are typically expressed as international units per milliliter (IU/mL).

-

Quantification of HBsAg

The concentration of Hepatitis B surface antigen (HBsAg) is typically measured using an enzyme-linked immunosorbent assay (ELISA).[13][14][15][16][17]

Objective: To quantify the level of HBsAg in patient serum or plasma.

Materials:

-

HBsAg ELISA kit (containing a pre-coated microplate, HBsAg standards, detection antibody, conjugate, substrate, and stop solution)

-

Microplate reader

-

Wash buffer

-

Precision pipettes

Protocol:

-

Preparation:

-

Bring all reagents and samples to room temperature.

-

Prepare serial dilutions of the HBsAg standard to generate a standard curve.

-

-

Assay Procedure:

-

Add a specific volume of standards and patient samples to the wells of the anti-HBsAg antibody-coated microplate.

-

Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow HBsAg to bind to the capture antibody.

-

Wash the wells multiple times with wash buffer to remove unbound substances.

-

Add the detection antibody (e.g., a biotinylated anti-HBsAg antibody) to each well and incubate.

-

Wash the wells again.

-

Add a streptavidin-HRP conjugate and incubate.

-

Wash the wells to remove unbound conjugate.

-

Add the TMB substrate solution to each well, leading to the development of a colored product in proportion to the amount of HBsAg present.

-

Stop the reaction by adding a stop solution.

-

-

Data Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

-

Determine the concentration of HBsAg in the patient samples by interpolating their absorbance values on the standard curve.

-

Results are typically expressed in international units per milliliter (IU/mL).

-

Experimental Workflow

The ACHIEVE clinical trial followed a structured workflow to assess the safety and efficacy of inarigivir.

Caption: Workflow of the Phase 2 ACHIEVE Trial.

Conclusion

This compound represents a significant advancement in the understanding of how small molecules can be designed to activate specific innate immune pathways for therapeutic benefit. Its dual agonism of RIG-I and NOD2 provides a powerful mechanism for inducing a broad antiviral response. While its clinical development for HBV has been discontinued, the wealth of data generated from its preclinical and clinical studies offers valuable insights for the future design and development of immunomodulatory drugs. The detailed understanding of its signaling pathways, supported by quantitative clinical data and established experimental protocols, provides a solid foundation for further research in this promising area of drug discovery.

References

- 1. Novel Antivirals in Clinical Development for Chronic Hepatitis B Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in understanding RIG-I's activation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]

- 6. ebiohippo.com [ebiohippo.com]

- 7. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]

- 8. NOD-like receptors and RIG-I-like receptors in human eosinophils: activation by NOD1 and NOD2 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]

- 11. firstwordpharma.com [firstwordpharma.com]

- 12. HKU Scholars Hub: Ascending dose cohort study of inarigivir - A novel RIG I agonist in chronic HBV patients: Final results of the ACHIEVE trial [repository.hku.hk]

- 13. cellbiolabs.com [cellbiolabs.com]

- 14. elisabscience.com [elisabscience.com]

- 15. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sceti.co.jp [sceti.co.jp]

- 17. ctkbiotech.com [ctkbiotech.com]

Inarigivir Ammonium: A Technical Guide to its Chemical Structure, Properties, and Antiviral Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium is a novel dinucleotide antiviral agent that has demonstrated significant potential in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a potent agonist of the innate immune receptors RIG-I (Retinoic acid-inducible gene-I) and NOD2 (Nucleotide-binding oligomerization domain-containing protein 2), thereby activating the host's natural defense mechanisms against viral pathogens.[3][4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and antiviral activity of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

This compound is the monoammonium salt of 2′-O-methyl-P-thiouridylyl-(3′→5′)-2′-deoxy-adenosine. Its chemical structure and key physicochemical properties are summarized below.

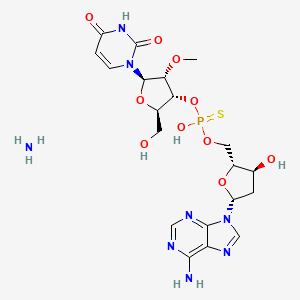

Chemical Structure:

Image Source: MedChemExpress

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₂₆N₇O₁₀PS • NH₃ | [6] |

| Molecular Weight | 604.5 g/mol | [6] |

| CAS Number | 2172788-92-8 | [6] |

| Appearance | Solid | [6] |

| Solubility | DMSO: Sparingly Soluble (1-10 mg/ml) PBS (pH 7.2): Soluble (≥10 mg/ml) | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years at -20°C | [6] |

Antiviral Activity and Mechanism of Action

Inarigivir exhibits broad-spectrum antiviral activity, particularly against HBV and Hepatitis C Virus (HCV).[3] Its primary mechanism of action involves the activation of the RIG-I and NOD2 signaling pathways, leading to the production of type I interferons and other pro-inflammatory cytokines that play a crucial role in the antiviral response.[4] Additionally, Inarigivir has been shown to have a direct antiviral effect on HBV by interfering with viral RNA packaging and reverse transcription.[7]

Quantitative Antiviral Activity of Inarigivir

| Virus | Cell Line | Parameter | Value | Reference |

| Hepatitis B Virus (HBV) | HepG2 2.2.15 | EC₅₀ (extracellular DNA) | 0.258 µM | [6] |

| HepG2 2.2.15 | EC₅₀ (intracellular RNA) | 1.4 µM | [6] | |

| Hepatitis C Virus (HCV) Genotype 1a | Replicon cells | EC₅₀ | 2.2 µM | [3] |

| Hepatitis C Virus (HCV) Genotype 1b | Replicon cells | EC₅₀ | 1.0 µM | [3] |

| Cytotoxicity | HepG2 2.2.15 | CC₅₀ | >1000 µM | [6] |

In Vivo Activity:

In a transgenic mouse model of HBV, daily intraperitoneal administration of Inarigivir at 100 mg/kg significantly reduced hepatic HBV DNA levels.[2][6] Clinical trials in treatment-naïve patients with chronic hepatitis B have shown that Inarigivir treatment leads to a dose-dependent reduction in HBV DNA, HBV RNA, and HBsAg levels.[8][9]

Signaling Pathway

The activation of the innate immune system by Inarigivir is a key component of its antiviral effect. The following diagram illustrates the signaling pathway initiated by Inarigivir through RIG-I and NOD2 activation.

Caption: Inarigivir-mediated activation of RIG-I and NOD2 signaling pathways.

Experimental Protocols

HBV Antiviral Activity Assay in HepG2.2.15 Cells

This protocol describes a method to evaluate the in vitro antiviral activity of Inarigivir against Hepatitis B Virus using the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

-

This compound stock solution (in DMSO or PBS)

-

96-well cell culture plates

-

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:

-

Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of Inarigivir. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a positive control (e.g., Entecavir).

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

-

Supernatant Collection: After 6 days, carefully collect the cell culture supernatant for the analysis of extracellular HBV DNA.

-

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using qPCR with primers and a probe specific for a conserved region of the HBV genome.

-

Data Analysis: Determine the concentration of Inarigivir that inhibits HBV replication by 50% (EC₅₀) by plotting the percentage of HBV DNA reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Experimental Workflow:

Caption: Workflow for determining the in vitro antiviral activity of Inarigivir against HBV.

RIG-I Activation Assay

This protocol outlines a method to assess the activation of RIG-I by Inarigivir using a reporter gene assay in HEK293 cells.

Materials:

-

HEK293 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Expression plasmids for human RIG-I and a luciferase reporter gene under the control of an IFN-β promoter.

-

Transfection reagent (e.g., Lipofectamine)

-

This compound stock solution

-

Luciferase assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Transfection: Co-transfect the cells with the RIG-I expression plasmid and the IFN-β promoter-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. A control plasmid (e.g., pRL-TK expressing Renilla luciferase) should be co-transfected for normalization of transfection efficiency.

-

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

-

Compound Treatment: Treat the cells with various concentrations of this compound. Include a positive control (e.g., a known RIG-I agonist like 5'ppp-dsRNA) and a vehicle control.

-

Incubation: Incubate the cells for another 18-24 hours.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Plot the fold induction of luciferase activity against the log of the Inarigivir concentration to determine the dose-dependent activation of the IFN-β promoter.

Experimental Workflow:

Caption: Workflow for assessing RIG-I activation by Inarigivir using a reporter assay.

Conclusion

This compound is a promising antiviral agent with a dual mechanism of action that includes both direct antiviral effects and stimulation of the innate immune system. Its potent activity against HBV, coupled with a favorable preclinical and clinical safety profile, makes it a strong candidate for further development as a key component of a functional cure for chronic hepatitis B. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.

References

- 1. This compound | HBV | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]

- 8. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. firstwordpharma.com [firstwordpharma.com]

Inarigivir Ammonium's Effect on HBV cccDNA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium (formerly SB 9200), an orally bioavailable small molecule, has been investigated as a potential therapeutic agent for chronic hepatitis B (CHB). It functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I), a key intracellular pattern recognition receptor involved in the innate immune response to viral infections. Activation of RIG-I by inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other antiviral effectors. This dual mechanism of action, combining direct antiviral activity and immune modulation, has shown effects on various markers of hepatitis B virus (HBV) replication. This technical guide provides an in-depth analysis of the available data on the effect of this compound on HBV covalently closed circular DNA (cccDNA), the persistent viral reservoir responsible for chronic infection.

Mechanism of Action: RIG-I Signaling Pathway

Inarigivir, as a dinucleotide prodrug, is metabolized intracellularly to its active triphosphate form, which then binds to and activates RIG-I. This activation initiates a downstream signaling cascade, as depicted in the diagram below, leading to an antiviral state within the hepatocyte.

Inarigivir Ammonium: An In-depth Analysis of Its Indirect Interaction with Viral Polymerase via Innate Immune Activation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Inarigivir ammonium, a novel small molecule immunomodulator, has demonstrated broad-spectrum antiviral activity, particularly against Hepatitis B Virus (HBV) and Hepatitis C Virus (HCV). Contrary to the mechanism of traditional direct-acting antivirals, Inarigivir does not directly bind to and inhibit viral polymerase. Instead, its efficacy stems from the activation of the host's innate immune system, primarily through the stimulation of Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathways. This activation initiates a cascade of downstream events, culminating in the production of interferons and other antiviral effectors that ultimately suppress viral replication, a process intrinsically dependent on the viral polymerase. This technical guide provides a comprehensive overview of Inarigivir's mechanism of action, a summary of key quantitative data from clinical studies, and a description of the experimental approaches used to elucidate its antiviral properties.

Introduction

The quest for effective and curative therapies for chronic viral infections, such as those caused by HBV and HCV, remains a significant challenge in global health. While direct-acting antivirals targeting viral enzymes like polymerase have revolutionized treatment paradigms, the emergence of drug resistance and the need for long-term therapy highlight the necessity for alternative therapeutic strategies. This compound represents a promising host-targeted approach, aiming to harness the body's own defense mechanisms to combat viral infections. This document delves into the technical details of Inarigivir's interaction with the host immune system and its subsequent indirect impact on the function of viral polymerase.

Mechanism of Action: A Host-Centric Approach

Inarigivir's primary mechanism of action is the activation of intracellular pattern recognition receptors (PRRs), specifically RIG-I and NOD2.[1] These receptors are crucial sentinels of the innate immune system, responsible for detecting viral and bacterial components and initiating an immune response.

RIG-I and NOD2 Signaling Pathways

Upon administration, Inarigivir acts as an agonist for RIG-I and NOD2.[1]

-

RIG-I Pathway: RIG-I is a cytosolic sensor that recognizes viral RNA. Inarigivir's activation of RIG-I triggers a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This interaction initiates a signaling cascade that results in the phosphorylation and activation of transcription factors, primarily Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor-kappa B (NF-κB). These transcription factors then translocate to the nucleus and induce the expression of type I and type III interferons (IFNs), as well as other pro-inflammatory cytokines.[2]

-

NOD2 Pathway: NOD2 is a cytosolic sensor that recognizes bacterial peptidoglycan fragments. Inarigivir's activation of NOD2 also leads to the activation of NF-κB, further amplifying the inflammatory and antiviral response.

The interferons produced as a result of RIG-I and NOD2 activation play a central role in the antiviral effect of Inarigivir. Secreted interferons bind to their receptors on the surface of infected and neighboring cells, initiating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This leads to the upregulation of hundreds of interferon-stimulated genes (ISGs), which encode proteins that establish an antiviral state within the cell. These ISGs can inhibit various stages of the viral life cycle, including viral entry, replication, and assembly.

Caption: Inarigivir signaling pathway.

Indirect Inhibition of Viral Polymerase

The antiviral state induced by Inarigivir indirectly targets the viral replication machinery, including the viral polymerase. ISGs can inhibit viral replication at multiple steps:

-

Degradation of Viral RNA: Some ISGs, such as RNase L, can degrade viral RNA, reducing the template available for the viral polymerase.

-

Inhibition of Protein Synthesis: Proteins like PKR can phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global shutdown of protein synthesis, thereby preventing the translation of viral polymerase and other essential viral proteins.

-

Direct Interference with Replication: Some ISGs may directly interfere with the assembly or function of the viral replication complex, which includes the viral polymerase.

For HBV, Inarigivir has been suggested to have a dual mechanism of action, which includes interference with viral replication at the level of pregenomic RNA (pgRNA) encapsidation.[3] This step is crucial for the subsequent reverse transcription of pgRNA into DNA by the HBV polymerase. By inhibiting encapsidation, Inarigivir effectively prevents the viral polymerase from accessing its template.

Quantitative Data from Clinical Studies

Clinical trials have evaluated the efficacy of Inarigivir in patients with chronic HBV and HCV. The following tables summarize key quantitative findings.

Table 1: Antiviral Activity of Inarigivir in Chronic Hepatitis B (ACHIEVE Trial) [4][5][6]

| Dose | Treatment Duration | Mean HBV DNA Reduction (log10 IU/mL) | Mean HBV RNA Reduction (log10 copies/mL) | HBsAg Response Rate (>0.5 log10 reduction) |

| 25 mg | 12 weeks | -0.61 | -0.39 | Not Reported |

| 50 mg | 12 weeks | -0.83 | -0.48 | Not Reported |

| 100 mg | 12 weeks | -1.00 | -0.60 | 28% (in cohorts 1-3) |

| 200 mg | 12 weeks | -1.58 | -0.58 | Not Reported |

| Placebo | 12 weeks | +0.04 | -0.15 | Not Reported |

Table 2: Antiviral Activity of Inarigivir in Combination with Tenofovir Alafenamide (TAF) in Chronic Hepatitis B (NCT03434353) [7]

| Treatment Group | Treatment Duration | Proportion of Patients with HBsAg <100 IU/mL |

| Inarigivir + TAF | 12 weeks | Data not yet published in full |

| Placebo + TAF | 12 weeks | Data not yet published in full |

Note: The clinical development of Inarigivir for HBV was halted due to safety concerns.[8]

Experimental Protocols

The following outlines the general methodologies employed in preclinical and clinical studies to assess the antiviral activity of Inarigivir.

In Vitro Antiviral Assays

-

Objective: To determine the potency of Inarigivir in inhibiting viral replication in cell culture.

-

General Procedure:

-

Cell Culture: A susceptible cell line (e.g., Huh-7 cells for HCV, HepG2-NTCP cells for HBV) is cultured in appropriate media.

-

Infection: Cells are infected with the virus at a known multiplicity of infection (MOI).

-

Treatment: Following infection, cells are treated with various concentrations of Inarigivir or a vehicle control.

-

Incubation: The treated cells are incubated for a specific period to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is measured using various techniques:

-

Quantitative Reverse Transcription PCR (qRT-PCR): To quantify viral RNA levels in the cell lysate or supernatant.

-

Enzyme-Linked Immunosorbent Assay (ELISA): To measure the levels of viral antigens (e.g., HBsAg, HBeAg) in the supernatant.

-

Reporter Assays: Using reporter viruses (e.g., expressing luciferase or GFP) to quantify viral replication through reporter gene expression.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of Inarigivir that inhibits 50% of viral replication.

-

Caption: In Vitro Antiviral Assay Workflow.

Clinical Trial Protocols

-

Objective: To evaluate the safety, tolerability, and antiviral efficacy of Inarigivir in human subjects.

-

General Design (Phase 2):

-

Patient Population: Enrollment of patients with chronic HBV or HCV infection meeting specific inclusion and exclusion criteria.

-

Randomization: Patients are randomly assigned to receive different doses of Inarigivir or a placebo.

-

Treatment Period: Administration of the study drug for a predefined duration (e.g., 12 or 24 weeks).

-

Monitoring: Regular monitoring of patients for safety (adverse events, laboratory abnormalities) and efficacy (viral load, viral antigens, liver function tests).

-

Endpoints:

-

Primary Endpoints: Typically include safety and tolerability, and a significant reduction in viral load from baseline.

-

Secondary Endpoints: May include the proportion of patients achieving a certain log reduction in viral markers, changes in liver enzymes, and HBsAg or HBeAg loss or seroconversion in HBV studies.

-

-

Follow-up: A post-treatment follow-up period to assess the durability of the response.

-

Conclusion

This compound represents a significant departure from conventional antiviral therapies by targeting host innate immune pathways rather than the viral polymerase directly. Its ability to activate RIG-I and NOD2 signaling leads to a robust interferon-mediated antiviral response that indirectly suppresses viral replication. While clinical development for HBV has been discontinued due to safety concerns, the mechanism of action of Inarigivir provides valuable insights into the potential of host-targeted therapies for viral infections. Further research into molecules with similar mechanisms but improved safety profiles could pave the way for novel and effective treatments for chronic viral diseases.

References

- 1. NOD2/RIG-I Activating Inarigivir Adjuvant Enhances the Efficacy of BCG Vaccine Against Tuberculosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Molecular Therapeutics Targeting Signaling Pathway to Control Hepatitis B Viral Infection [frontiersin.org]

- 3. cuk.elsevierpure.com [cuk.elsevierpure.com]

- 4. | BioWorld [bioworld.com]

- 5. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Spring Bank halts development of inarigivir for hepatitis B [clinicaltrialsarena.com]

The role of the ammonium salt in Inarigivir's properties

An In-depth Technical Guide to the Role of the Soproxil Prodrug Moiety in Inarigivir's Properties

Introduction

Inarigivir, also known as SB 9200 or GS-9992, is an investigational antiviral agent designed as an orally administered small molecule agonist of the innate immune system. Its primary mechanism of action is the activation of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways.[1] This activation mimics a viral infection, triggering a host-led immune response characterized by the production of interferons (IFNs) and interferon-stimulated genes (ISGs), which establish a broad-spectrum antiviral state.[1][2] The primary clinical application explored for Inarigivir was the treatment of chronic hepatitis B (HBV) infection.[3]

The active form of Inarigivir is a dinucleotide that, due to its charged phosphate backbone, has poor oral bioavailability. To overcome this limitation, the compound was developed as Inarigivir soproxil , a prodrug formulation.[1][4] This guide details the critical role of the soproxil moiety—a specific type of S-acyl-2-thioethyl (SATE) phosphorodithioate prodrug—in conferring the necessary pharmaceutical properties for oral administration and subsequent intracellular activation. While the development of Inarigivir for HBV was ultimately halted due to safety concerns, including instances of liver injury, the principles of its design remain a salient example of prodrug strategy in antiviral development.[5][6]

The Role of the Soproxil Prodrug Moiety

The term "soproxil" refers to a specific chemical group used to mask the negatively charged phosphate backbone of the active Inarigivir molecule. This modification is a cornerstone of its design as an oral therapeutic.

-

Enhanced Lipophilicity and Oral Absorption: The core Inarigivir molecule is a hydrophilic dinucleotide phosphothioate. The dianionic nature of the phosphate group at physiological pH severely restricts its ability to passively diffuse across the lipid membranes of the gastrointestinal tract. The soproxil moiety, which includes an isobutyryloxymethyl group, is lipophilic (fat-soluble). By neutralizing the phosphate charge, the soproxil group significantly increases the overall lipophilicity of the molecule, enabling it to be absorbed from the gut into the bloodstream following oral administration.[7][8]

-

Intracellular Conversion to Active Form: Inarigivir soproxil is pharmacologically inactive.[9] Once absorbed and distributed into target cells (e.g., hepatocytes), it undergoes metabolic cleavage by intracellular enzymes. Cellular esterases hydrolyze the ester bond within the soproxil group, initiating a process that ultimately releases the active, unmasked Inarigivir dinucleotide.[7][9] This active form is then trapped within the cell due to its restored hydrophilic nature, allowing it to accumulate and engage with its intracellular target, the RIG-I protein.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for Inarigivir soproxil from in vitro and clinical studies.

Table 1: In Vitro Antiviral Activity

This table presents the half-maximal effective concentration (EC₅₀) of Inarigivir soproxil against Hepatitis C Virus (HCV) replicons, which were instrumental in its initial characterization.

| Virus/Replicon | EC₅₀ (µM) | EC₉₀ (µM) | Cell System |

| HCV Genotype 1a | 2.2 | 8.0 | Huh-7 Replicon Cells[1] |

| HCV Genotype 1b | 1.0 | 6.0 | Huh-7 Replicon Cells[1] |

Table 2: Clinical Efficacy in Chronic Hepatitis B (Phase 2 Study)

This table summarizes the antiviral response observed in treatment-naïve, non-cirrhotic chronic HBV patients after 12 weeks of daily oral Inarigivir soproxil monotherapy.

| Inarigivir Dose (Once Daily) | Mean HBV DNA Reduction (log₁₀ IU/mL) | Mean HBV RNA Reduction (log₁₀ U/mL) | Mean HBsAg Reduction (log₁₀ IU/mL) |

| 25 mg | -0.61 | -0.39 | -0.10 |

| 50 mg | Not Reported | Not Reported | Not Reported |

| 100 mg | Not Reported | Not Reported | -0.18 |

| 200 mg | -1.58 | -0.58 | -0.18 |

| Placebo | -0.04 | -0.15 | +0.003 |

| (Data adapted from a Phase 2, randomized, open-label study)[3][10] |

Visualizations: Pathways and Workflows

Inarigivir Prodrug Activation and Mechanism of Action

The following diagram illustrates the logical workflow from oral administration of the Inarigivir soproxil prodrug to the downstream antiviral effect.

Caption: Workflow of Inarigivir soproxil from oral prodrug to intracellular active agent.

RIG-I Signaling Pathway

This diagram outlines the key steps in the RIG-I signaling cascade initiated by active Inarigivir.

Caption: Simplified signaling cascade following RIG-I activation by Inarigivir.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

Protocol 1: HCV Replicon Assay for Antiviral Activity

This assay quantifies the ability of a compound to inhibit HCV RNA replication in a human liver-derived cell line.

-

Cell Culture:

-

Use Huh-7 human hepatoma cells stably harboring a subgenomic HCV replicon (e.g., genotype 1b) that includes a reporter gene, such as Renilla luciferase.

-

Culture the cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 (to maintain selection for replicon-containing cells) at 37°C in a 5% CO₂ incubator.

-

-

Compound Preparation:

-

Dissolve Inarigivir soproxil in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Perform a serial 3-fold dilution in DMSO to generate a 10-point concentration gradient.

-

-

Assay Procedure:

-

Seed the HCV replicon cells into 384-well, opaque-walled plates at a density of approximately 2,000-5,000 cells per well and incubate for 24 hours.

-

Add the diluted compounds to the wells in quadruplicate. The final DMSO concentration should be kept constant and low (e.g., <0.5%) across all wells.

-

Include controls: wells with DMSO vehicle only (0% inhibition) and wells with a known potent HCV inhibitor (100% inhibition).

-

Incubate the plates for 72 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Measure HCV replication by quantifying the luciferase reporter signal using a commercial luciferase assay system and a plate luminometer.

-

In parallel, assess cell viability (cytotoxicity) using a method like Calcein AM conversion or a CellTiter-Glo assay.

-

Normalize the luciferase signal to the vehicle control.

-

Calculate the EC₅₀ (the concentration at which 50% of viral replication is inhibited) and CC₅₀ (the concentration at which 50% cytotoxicity is observed) by fitting the dose-response data to a four-parameter nonlinear regression curve.[11]

-

Protocol 2: RIG-I Pathway Activation via Western Blot

This method assesses pathway activation by detecting the phosphorylation of Interferon Regulatory Factor 3 (IRF-3), a key downstream event.

-

Cell Culture and Treatment:

-

Culture a human cell line known to have a functional RIG-I pathway (e.g., A549 or Huh-7) in the appropriate medium.

-

Seed cells in 6-well plates to achieve ~80% confluency on the day of treatment.

-

Treat cells with various concentrations of Inarigivir soproxil or a positive control (e.g., poly(I:C)) for a specified time (e.g., 6-12 hours). Include an untreated or vehicle-treated control.

-

-

Protein Lysate Preparation:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

-

-

Antibody Incubation and Detection:

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated IRF-3 (e.g., anti-p-IRF3 Ser396).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, subsequently probe the same membrane for total IRF-3 and a housekeeping protein like β-actin or GAPDH. An increase in the p-IRF3 signal relative to total IRF-3 and the loading control indicates pathway activation.[10][12]

-

References

- 1. HCV replicons: overview and basic protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KEGG DRUG: Inarigivir soproxil [kegg.jp]

- 3. abmole.com [abmole.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. scholars.northwestern.edu [scholars.northwestern.edu]

- 7. Prodrug strategies for improved efficacy of nucleoside antiviral inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Application of Prodrugs as a Tool to Enhance the Properties of Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rig-I Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Monitoring Activation of the Antiviral Pattern Recognition Receptors RIG-I And PKR By Limited Protease Digestion and Native PAGE - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Inarigivir Ammonium: Solubility Profile in DMSO and PBS for Research Applications

Abstract

This application note provides a detailed overview of the solubility of inarigivir ammonium in two common laboratory solvents: dimethyl sulfoxide (DMSO) and phosphate-buffered saline (PBS). Inarigivir is a dinucleotide antiviral agent that functions as an agonist of the retinoic acid-inducible gene I (RIG-I) and nucleotide-binding oligomerization domain-containing protein 2 (NOD2) pathways, triggering an innate immune response.[1] Accurate solubility data is critical for the design and execution of in vitro and in vivo studies. This document presents collated solubility data, detailed experimental protocols for solubility determination, and a diagram of the relevant signaling pathway.

Introduction

This compound is a promising antiviral compound with demonstrated activity against viruses such as the hepatitis B virus (HBV).[2] Its mechanism of action involves the activation of intracellular pattern recognition receptors, leading to a downstream signaling cascade that results in the production of interferons and other antiviral molecules.[1][3] For researchers working with this compound, understanding its solubility characteristics in standard laboratory solvents is a fundamental prerequisite for preparing stock solutions and conducting experiments that yield reliable and reproducible results. This note aims to provide clear and actionable information for researchers, scientists, and drug development professionals.

Solubility Data

The solubility of this compound can vary based on the specific salt form, purity, and the conditions of the solvent (e.g., freshness of DMSO). The following table summarizes the available solubility data for this compound in DMSO and PBS.

| Solvent | Reported Solubility | Molar Concentration | Notes | Source |

| DMSO | 98-100 mg/mL | ~162.11 - 165.42 mM | Sonication or ultrasound is recommended to aid dissolution.[2][4][5] Use of fresh, non-hygroscopic DMSO is crucial as moisture can reduce solubility.[1][2] | [1][2][4][5] |

| 1-10 mg/mL | - | Described as "sparingly soluble". | [6] | |

| PBS (pH 7.2) | ≥10 mg/mL | - | Described as "soluble". | [6] |

Note: The discrepancy in reported DMSO solubility values may be attributable to differences in the experimental conditions or the specific form of the compound used. It is recommended to perform small-scale solubility tests to confirm the solubility in your specific batch of this compound and solvent.

Signaling Pathway of Inarigivir

Inarigivir exerts its antiviral effects by activating the RIG-I and NOD2 signaling pathways. This activation initiates a cascade of protein interactions that culminates in the production of type I interferons and other pro-inflammatory cytokines, which are essential for the innate immune response against viral infections.

Caption: Inarigivir signaling pathway.

Experimental Protocols

The following protocols provide a general framework for determining the solubility of this compound. It is recommended to adapt these protocols to your specific laboratory conditions and equipment.

Preparation of Stock Solutions

A common method for preparing stock solutions for in vitro experiments involves first dissolving the compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity DMSO

-

Vortex mixer

-

Sonicator (optional, but recommended)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

Procedure:

-

Weigh the desired amount of this compound using a calibrated analytical balance.

-

Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 1 mL of DMSO to 100 mg of this compound).

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[2][4][5]

-

Visually inspect the solution to ensure there are no visible particles.

-

For cell-based assays, it is often recommended to prepare a high-concentration stock in DMSO and then dilute it in the appropriate aqueous buffer or cell culture medium to the final working concentration.

Kinetic Solubility Determination in PBS

This protocol outlines a method for determining the kinetic solubility of this compound in PBS, which is a common buffer for biological assays.

Materials:

-

This compound DMSO stock solution (e.g., 100 mg/mL)

-

Phosphate-buffered saline (PBS), pH 7.2

-

96-well microtiter plates (UV-compatible if using a spectrophotometric method)

-

Multichannel pipette

-

Plate shaker or incubator with shaking capabilities

-

Nephelometer or UV-Vis spectrophotometer

Procedure:

-

Prepare a series of dilutions of the this compound DMSO stock solution in DMSO.

-

Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate.

-

Rapidly add a larger volume (e.g., 98 µL) of PBS (pH 7.2) to each well to achieve the final desired concentrations of the compound. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility and biological systems.

-

Seal the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with shaking for a specified period (e.g., 1-2 hours).

-

Measure the solubility using one of the following methods:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the presence of precipitated compound. The solubility is determined as the highest concentration that does not show a significant increase in light scattering compared to the blank.

-

UV-Vis Spectrophotometry: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-compatible plate and measure the absorbance at the λmax of this compound. The concentration of the dissolved compound is calculated using a standard curve.

-

Caption: Experimental workflow for solubility determination.

Conclusion

The solubility of this compound is a critical parameter for its use in research and development. In DMSO, it is generally considered to have high solubility, although the use of sonication and fresh solvent is recommended for optimal dissolution. In PBS at a physiological pH, it is also soluble, making it suitable for use in aqueous-based biological assays. The provided protocols offer a starting point for researchers to accurately determine the solubility of this compound in their specific experimental setups. Understanding its mechanism of action through the RIG-I and NOD2 pathways is also key to interpreting experimental outcomes.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. www.hivandhepatitis.com - AASLD 2017: Immune Modulator Inarigivir Looks Promising for Hepatitis B | Experimental HBV Drugs [hivandhepatitis.com]

- 4. This compound | HBV | TargetMol [targetmol.com]

- 5. This compound | 2172788-92-8 [m.chemicalbook.com]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Inarigivir Ammonium Administration in HBV Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir (also known as SB 9200 or ORI-9020) is an investigational oral small molecule that functions as a potent agonist of the retinoic acid-inducible gene I (RIG-I).[1][2] Activation of the RIG-I pathway initiates an innate immune response, leading to the production of interferons and other cytokines with antiviral activity.[3][4] In the context of Hepatitis B Virus (HBV) infection, Inarigivir exhibits a dual mechanism of action: it directly interferes with HBV replication by inhibiting RNA packaging and reverse transcription, and it stimulates the host's innate immune system to combat the virus.[1][3][5] Although its clinical development for HBV was halted, preclinical data, particularly from mouse models, provide valuable insights into its antiviral activity and mechanism of action.[6]

These application notes provide a comprehensive overview of the administration of Inarigivir ammonium in mouse models of HBV, summarizing key quantitative data and detailing relevant experimental protocols to guide researchers in this field.

Mechanism of Action: Inarigivir's Dual Antiviral Strategy

Inarigivir's primary mechanism involves the activation of the RIG-I signaling pathway. This pathway is a key component of the innate immune system's defense against viral pathogens. Upon activation by Inarigivir, RIG-I triggers a downstream signaling cascade, leading to the production of type I and type III interferons, which in turn induce the expression of numerous interferon-stimulated genes (ISGs) that establish an antiviral state within the host cell.[3][4] Additionally, Inarigivir has been shown to have a direct antiviral effect on HBV by disrupting the encapsidation of pregenomic RNA (pgRNA).[1][5]

References

Application Notes and Protocols for Inarigivir Ammonium in vivo Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium, a salt form of Inarigivir (also known as SB 9200, ORI-9020, or GS 9992), is a potent agonist of the innate immune sensors Retinoic Acid-Inducible Gene I (RIG-I) and Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2).[1][2] Its mechanism of action involves the activation of these pattern recognition receptors, which triggers a downstream signaling cascade leading to the production of interferons and other pro-inflammatory cytokines. This innate immune stimulation, coupled with a direct antiviral effect on Hepatitis B Virus (HBV) RNA packaging and reverse transcription, makes Inarigivir a subject of significant interest in antiviral research, particularly for chronic HBV infection.[3][4] While the oral prodrug formulation, inarigivir soproxil, has been evaluated in human clinical trials, preclinical in vivo studies have often utilized the parent compound.[1][3] The ammonium salt of Inarigivir is often used to improve water solubility and stability without altering the compound's biological activity at equivalent molar concentrations.[5]

It is important to note that the clinical development of inarigivir soproxil for HBV was halted due to safety concerns, including serious adverse events observed in a Phase IIb trial.[6] Therefore, careful dose-response studies and safety monitoring are critical in any new in vivo investigations.

Data Presentation: Efficacy of Inarigivir in vivo Models

The following tables summarize the effective dosages and observed outcomes of Inarigivir in both preclinical animal models and human clinical trials.

Table 1: Inarigivir Efficacy in a Murine Model of Hepatitis B

| Animal Model | Dosing Regimen | Administration Route | Key Findings |

| HBV Transgenic Mice | 100 mg/kg/day | Intraperitoneal (IP) | Significantly reduced viral DNA in the liver.[5] |

| HBV Transgenic Mice | 0.5 - 1.6 mg/kg/day | Intraperitoneal (IP) | Identified as the minimal effective dose range for reducing liver HBV DNA.[5] |

Table 2: Inarigivir Soproxil Efficacy in Human Clinical Trials for Chronic Hepatitis B (ACHIEVE Trial)

| Patient Population | Dosing Regimen | Administration Route | Key Findings |

| Treatment-naïve CHB patients | 25 mg, once daily for 12 weeks | Oral | Significant antiviral effects on HBV replication.[3][7] |

| Treatment-naïve CHB patients | 50 mg, once daily for 12 weeks | Oral | Dose-dependent reductions in HBV DNA and RNA.[7] |

| Treatment-naïve CHB patients | 100 mg, once daily for 12 weeks | Oral | Continued dose-dependent reductions in HBV DNA and RNA.[7] |

| Treatment-naïve CHB patients | 200 mg, once daily for 12 weeks | Oral | Activation of innate and adaptive immune responses noted at this and higher doses.[3][7] |

Signaling Pathway and Experimental Workflow

Inarigivir Mechanism of Action: RIG-I Signaling Pathway

Inarigivir activates the RIG-I signaling pathway. Upon binding of Inarigivir, RIG-I undergoes a conformational change, leading to its interaction with the mitochondrial antiviral-signaling protein (MAVS). This initiates a signaling cascade that results in the activation of transcription factors like IRF3 and NF-κB, which in turn induce the expression of type I interferons and other antiviral genes.

References

- 1. ltk.uzh.ch [ltk.uzh.ch]

- 2. selleckchem.com [selleckchem.com]

- 3. Intraperitoneal Injection in an Adult Mouse [protocols.io]

- 4. uac.arizona.edu [uac.arizona.edu]

- 5. medchemexpress.com [medchemexpress.com]

- 6. RIG-I-like receptor signaling pathway - Immune system - Immunoway [immunoway.com]

- 7. A phase 2, open-label, randomized, multiple-dose study evaluating Inarigivir in treatment-naïve patients with chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

Inarigivir Ammonium: A Potent Tool for the Investigation of RIG-I Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Inarigivir ammonium, a prodrug of SB 9000, is a first-in-class, orally bioavailable small molecule agonist of the innate immune receptors RIG-I (Retinoic acid-Inducible Gene I) and NOD2 (Nucleotide-binding Oligomerization Domain-containing protein 2).[1][2] Its ability to potently activate these pattern recognition receptors (PRRs) makes it a valuable tool for studying the intricacies of the RIG-I signaling pathway and its role in antiviral defense. Activation of RIG-I by inarigivir triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, leading to the establishment of an antiviral state.[2][3] These application notes provide a comprehensive overview of inarigivir's mechanism of action, quantitative data on its activity, and detailed protocols for its use in studying RIG-I signaling.

Mechanism of Action